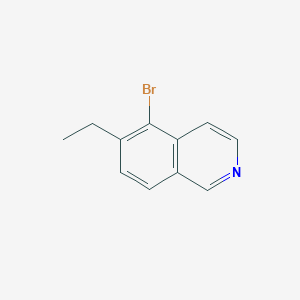

5-Bromo-6-ethylisoquinoline

Description

Properties

IUPAC Name |

5-bromo-6-ethylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-2-8-3-4-9-7-13-6-5-10(9)11(8)12/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBLWXXDXUAREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1)C=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306370 | |

| Record name | Isoquinoline, 5-bromo-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679433-93-3 | |

| Record name | Isoquinoline, 5-bromo-6-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679433-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 5-bromo-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethylisoquinoline can be achieved through several methods. One common approach involves the bromination of 6-ethylisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-6-ethylisoquinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of 6-ethylisoquinoline derivatives with various functional groups.

Oxidation: Formation of this compound-1-oxide or this compound-1-carboxylic acid.

Reduction: Formation of this compound-1-amine or this compound-1-ol.

Scientific Research Applications

Chemistry: 5-Bromo-6-ethylisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various isoquinoline derivatives with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies. Its structural features make it a candidate for exploring interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents. Isoquinoline derivatives have shown promise in the treatment of diseases such as cancer, malaria, and bacterial infections.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethylisoquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to the receptor’s ligand-binding domain. The exact pathways and molecular targets involved vary based on the specific biological context and the nature of the isoquinoline derivative.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Challenges: Traditional bromination methods yield isomer mixtures, but optimized protocols (e.g., using HBr/H₂O₂) improve regioselectivity for 5-bromoisoquinoline derivatives .

- Commercial Availability: 5-Bromoisoquinoline is widely available (e.g., TCI Chemicals, $2400/5g), whereas this compound is less common, suggesting higher synthesis complexity .

- Safety Profiles: Brominated isoquinolines generally exhibit moderate toxicity (R36/37/38), necessitating careful handling. Fluorinated analogs may pose additional hazards due to HF release under decomposition .

4. Conclusion this compound distinguishes itself from analogs through its unique combination of bromine and ethyl substituents, balancing lipophilicity and steric effects. Comparative data highlight the critical role of substituent position and type in modulating reactivity, physicochemical properties, and biological activity.

Biological Activity

5-Bromo-6-ethylisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological interactions, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_10BrN, with a molecular weight of approximately 237.10 g/mol. The structure features a bromine atom at the 5-position and an ethyl group at the 6-position of the isoquinoline ring system. This unique substitution pattern enhances its biological reactivity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step processes that may include:

- Formation of Isoquinoline Core : The initial step often involves cyclization reactions to form the isoquinoline structure.

- Bromination : Selective bromination at the 5-position using brominating agents.

- Ethyl Substitution : Introduction of the ethyl group at the 6-position through alkylation reactions.

These methods can be optimized for yield and purity, making use of modern synthetic techniques such as continuous flow reactors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating various isoquinoline derivatives demonstrated that certain compounds showed potent inhibitory effects on cancer cell lines, including MGC-803 and HeLa cells. The IC50 values for these compounds were notably low, indicating strong bioactivity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MGC-803 | 4.0 |

| This compound | HeLa | 5.1 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

- Enzyme Modulation : Interaction with enzymes involved in metabolic pathways.

- Signal Transduction Pathways : Influence on pathways that regulate cell growth and apoptosis.

For instance, compounds with similar structures have been shown to inhibit topoisomerase I activity, leading to increased apoptosis in cancer cells .

Case Studies

Several studies have focused on the biological activity of isoquinoline derivatives:

- Antitumor Activity : A comparative study on various isoquinolines highlighted that those with bromine substitutions exhibited enhanced antitumor properties against multiple cancer cell lines.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially modulating neurotransmitter systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.